Pirepemat
Overview
Description
Pirepemat, also known by its International Nonproprietary Name (INN) IRL752, is a small molecule drug developed by IRLAB Therapeutics. It is primarily designed to improve balance and reduce falls in individuals with Parkinson’s disease. Falls are a significant complication of Parkinson’s disease, leading to severe consequences such as fractures, impaired mobility, and reduced quality of life. This compound is also being explored for its potential to treat dementia associated with Parkinson’s disease .
Preparation Methods
The specific synthetic routes and reaction conditions for pirepemat are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield, purity, and scalability .
Chemical Reactions Analysis
Pirepemat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used .
Scientific Research Applications
Pirepemat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of small molecule drugs.
Biology: It is used to investigate the mechanisms of action of drugs targeting the central nervous system.
Medicine: this compound is being developed as a treatment for Parkinson’s disease, specifically to improve balance and reduce falls. It is also being explored for its potential to treat dementia associated with Parkinson’s disease.
Mechanism of Action
Pirepemat exerts its effects by acting as an antagonist at the 5-HT7 and alpha-2 receptors. This action leads to the strengthening of nerve cell signaling in the prefrontal cortex, which is associated with improved balance and reduced falls. By selectively increasing extracellular levels of neurotransmitters such as norepinephrine and dopamine, this compound enhances cognitive function and restores normal cerebral cortex function .
Comparison with Similar Compounds
Pirepemat is unique in its dual action at the 5-HT7 and alpha-2 receptors, which distinguishes it from other compounds used to treat Parkinson’s disease. Similar compounds include:
Mesdopetam: A D3 antagonist developed by IRLAB Therapeutics for the treatment of levodopa-induced dyskinesias.
Levodopa: A standard treatment for Parkinson’s disease that improves motor symptoms but is associated with side effects such as dyskinesias.
Ropinirole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
This compound’s unique mechanism of action and potential to improve balance and reduce falls make it a promising candidate for addressing the unmet needs in Parkinson’s disease treatment .
Properties
IUPAC Name |
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13/h2-4,14H,5-7H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFYMMXCXGFCP-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227638-29-0 | |
Record name | IRL-752 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227638290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIREPEMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS88RK5NOI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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